molecular formula C19H30N6O6 B13859869 Acyclovir Tert-butoxycarbonyl-L-leucinate

Acyclovir Tert-butoxycarbonyl-L-leucinate

Cat. No.: B13859869
M. Wt: 438.5 g/mol
InChI Key: FCTODXNITTXPIJ-LBPRGKRZSA-N
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Description

Acyclovir Tert-butoxycarbonyl-L-leucinate is a derivative of acyclovir, a well-known antiviral drug. This compound combines acyclovir with tert-butoxycarbonyl-L-leucine, which is a protected form of the amino acid leucine. The addition of the tert-butoxycarbonyl group helps to enhance the stability and solubility of the compound, making it more suitable for various applications in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acyclovir Tert-butoxycarbonyl-L-leucinate typically involves the protection of the amino group of leucine with a tert-butoxycarbonyl group, followed by coupling with acyclovir. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between acyclovir and tert-butoxycarbonyl-L-leucine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Acyclovir Tert-butoxycarbonyl-L-leucinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acyclovir Tert-butoxycarbonyl-L-leucinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acyclovir Tert-butoxycarbonyl-L-leucinate is primarily based on the antiviral activity of acyclovir. Acyclovir is a nucleoside analog that inhibits viral DNA synthesis by incorporating into the viral DNA chain and causing chain termination. The tert-butoxycarbonyl-L-leucine moiety enhances the stability and solubility of the compound, potentially improving its bioavailability and efficacy . The molecular targets include viral DNA polymerase and thymidine kinase, which are essential for viral replication .

Comparison with Similar Compounds

Uniqueness: Acyclovir Tert-butoxycarbonyl-L-leucinate is unique due to the addition of the tert-butoxycarbonyl-L-leucine moiety, which enhances its stability and solubility. This modification can potentially lead to improved pharmacokinetic properties and therapeutic efficacy compared to acyclovir and its other derivatives .

Properties

Molecular Formula

C19H30N6O6

Molecular Weight

438.5 g/mol

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C19H30N6O6/c1-11(2)8-12(22-18(28)31-19(3,4)5)16(27)30-7-6-29-10-25-9-21-13-14(25)23-17(20)24-15(13)26/h9,11-12H,6-8,10H2,1-5H3,(H,22,28)(H3,20,23,24,26)/t12-/m0/s1

InChI Key

FCTODXNITTXPIJ-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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